molecular formula C11H7ClN2O3 B13209265 2-Chloro-4-(6-nitropyridin-3-yl)phenol

2-Chloro-4-(6-nitropyridin-3-yl)phenol

Cat. No.: B13209265
M. Wt: 250.64 g/mol
InChI Key: CIOBGLCUJLVQSI-UHFFFAOYSA-N
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Description

2-Chloro-4-(6-nitropyridin-3-yl)phenol is a synthetic chemical building block of interest in advanced chemical synthesis and materials science. This compound features a phenol group linked to a chlorinated, nitrated pyridine ring, creating a multifunctional scaffold. Its structure suggests potential utility as a key intermediate in the development of more complex molecules, particularly in pharmaceutical and agrochemical research where such fused aromatic systems are commonly explored . The nitro and chloro substituents are common handles for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to construct a diverse array of derivatives . As a specialist intermediate, it may be investigated for its physicochemical properties or its potential biological activity in early-stage drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, leveraging standard laboratory safety protocols for fine chemicals.

Properties

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

2-chloro-4-(6-nitropyridin-3-yl)phenol

InChI

InChI=1S/C11H7ClN2O3/c12-9-5-7(1-3-10(9)15)8-2-4-11(13-6-8)14(16)17/h1-6,15H

InChI Key

CIOBGLCUJLVQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)[N+](=O)[O-])Cl)O

Origin of Product

United States

Preparation Methods

Traditional Nitration and Chlorination Pathways

a. Nitration of Phenolic Precursors

One classical approach involves nitration of phenolic compounds, such as chlorophenols, to introduce the nitro group at specific positions. For example, nitration of chlorophenols under controlled conditions yields nitrophenols, which can be further functionalized (e.g., chlorination, coupling) to obtain the target compound.

b. Chlorination of Phenols

Electrophilic aromatic substitution (EAS) using chlorinating agents like chlorine gas or N-chlorosuccinimide (NCS) in the presence of catalysts (e.g., iron or aluminum chloride) introduces the chloro group ortho or para to hydroxyl groups, depending on reaction conditions. However, selectivity issues often lead to mixtures, requiring separation techniques.

Limitations:

  • Poor regioselectivity
  • Formation of isomeric mixtures
  • Harsh reaction conditions

Synthesis via Pyridine Derivatives

a. Nitration of Pyridine and Its Derivatives

Nitropyridines such as 6-nitropyridine are synthesized via nitration of pyridine rings, often employing mixed acid systems (nitric acid and sulfuric acid). These nitration reactions are sensitive to conditions to prevent over-nitration or ring degradation.

b. Halogenation and Substitutions on Pyridine

Selective halogenation of pyridine rings, including chlorination, can be achieved via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) or chlorine gas, often catalyzed by Lewis acids or metal catalysts such as palladium acetate.

c. Coupling of Nitropyridines with Phenolic Precursors

One efficient route involves coupling nitrated pyridines with phenolic compounds. For example, the reaction of 6-nitropyridine derivatives with chlorophenols under basic conditions or via nucleophilic aromatic substitution (SNAr) facilitates the formation of the pyridinyl-phenol linkage.

Modern Catalytic and C–H Functionalization Approaches

Recent advancements focus on direct C–H activation and functionalization, which offer more selective and milder routes:

Method Description Key Reagents Advantages References
Palladium-Catalyzed Ortho C–H Chlorination Directed by a removable 2-pyridine group, enabling selective chlorination at ortho positions of phenols Palladium acetate, N-chlorosuccinimide (NCS), p-toluenesulfonic acid High selectivity, late-stage functionalization
Sequential C–H Functionalization Using directing groups to introduce various substituents (Cl, F, Br, I, Bpin) at phenolic ortho positions Palladium catalysts, NCS, other halogenating agents Versatility, regioselectivity
Catalytic Nitration via Metal Catalysis Catalytic nitration of phenols or pyridines using metal catalysts under milder conditions Palladium, Rhodium, or other transition metals Improved regioselectivity, milder conditions ,

Specific Synthetic Routes for 2-Chloro-4-(6-nitropyridin-3-yl)phenol

a. Route via Nucleophilic Aromatic Substitution (SNAr)

  • Step 1: Synthesis of 6-nitropyridine derivatives via nitration of pyridine precursors.
  • Step 2: Chlorination of phenolic compounds to yield chlorophenols.
  • Step 3: Coupling of chlorophenols with nitrated pyridines through nucleophilic substitution, often facilitated by bases like potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).

b. Route via Multi-step Functionalization

  • Step 1: Synthesis of 2,4-dichlorophenol via chlorination of phenol.
  • Step 2: Nitration of pyridine to obtain 6-nitropyridine.
  • Step 3: Coupling through nucleophilic aromatic substitution or via diazotization and subsequent coupling reactions to attach the pyridine ring to the phenol.

c. Route via C–H Activation and Direct Functionalization

  • Step 1: Protection of phenol hydroxyl group if necessary.
  • Step 2: Catalytic ortho C–H chlorination directed by a removable pyridine group.
  • Step 3: Introduction of the pyridinyl moiety via coupling or substitution reactions.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Range Remarks
Nitration + Chlorination Phenols, Pyridines Nitric acid, Chlorine/NCS Acidic, elevated temperature 50-80% Classic, regioselective challenges
Nucleophilic Substitution Chlorophenols, Nitrated pyridines Base (K₂CO₃), Polar solvents Reflux, mild to moderate 60-70% Widely used, scalable
Catalytic C–H Functionalization Phenol derivatives Palladium acetate, NCS 100–150°C, inert atmosphere 58-85% Modern, highly regioselective
Multi-step Synthesis Phenol, Pyridine derivatives Various halogenating and coupling reagents Variable 40-75% Industrial feasibility depends on optimization

Research Findings and Considerations

  • Selectivity: Catalytic and directed C–H functionalization methods offer superior regioselectivity, reducing by-products and purification steps.
  • Environmental Aspects: Modern methods emphasize milder conditions and less hazardous reagents, aligning with green chemistry principles.
  • Yield Optimization: Reaction parameters such as temperature, solvent, catalyst loading, and directing groups significantly influence yields.
  • Industrial Relevance: Methods utilizing commercially available reagents, fewer steps, and high regioselectivity are preferred for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(6-nitropyridin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted phenols and pyridines.

    Reduction Products: Amino derivatives of the original compound.

    Oxidation Products: Quinones and other oxidized phenolic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(6-nitropyridin-3-yl)phenol involves its interaction with specific molecular targets. For example, it has been studied as a potential kinase inhibitor, where it binds to the active site of kinases and inhibits their activity . This inhibition can affect various cellular pathways and processes, making it a valuable compound for studying signal transduction and other cellular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-4-(6-nitropyridin-3-yl)phenol with three classes of analogs: diazenyl-substituted chlorophenols, pyridine-based derivatives, and nitrated chlorophenols.

Comparison with Diazenyl-Substituted Chlorophenols

Compound: 2-Chloro-4-[(4-chlorophenyl)diazenyl]phenol (A-2Cl)

  • Structure : Features a diazenyl (-N=N-) linker instead of a pyridinyl group.
  • Physical Properties :
    • Melting point: 162–164°C (higher than A-3Cl, a 3-chloro isomer, at 122–124°C) .
    • IR Spectroscopy: OH stretch at 3,480 cm⁻¹, indicative of hydrogen bonding .
  • The absence of a nitro group on the pyridine ring in A-2Cl reduces electron-withdrawing effects, likely resulting in lower phenolic acidity than the target compound.

Comparison with Pyridine-Based Derivatives

Compounds: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives

  • Structure: Contain chloro and nitro groups on pyridine rings but lack a phenolic hydroxyl group.
  • Physical Properties :
    • Melting points: 268–287°C (significantly higher than the target compound’s inferred range) .
    • Molecular weight: 466–545 g/mol (higher due to additional substituents) .
  • Key Differences: The absence of a phenolic OH group in these derivatives reduces hydrogen-bonding capacity, likely contributing to their higher melting points through alternative packing interactions (e.g., π-π stacking) . The nitro group in the target compound’s pyridine ring may enhance solubility in polar solvents compared to these amino-substituted analogs.

Comparison with Nitrated Chlorophenols

Compounds: 2-Chloro-4-nitrophenol and 2-chloro-6-nitrophenol

  • Structure: Nitro groups directly attached to the phenol ring rather than a pyridine moiety.
  • Synthesis: Nitration of 2-chlorophenol in methyl alcohol yields mixtures of 2-chloro-4- and 2-chloro-6-nitrophenol with higher purity than ethyl alcohol .
  • The pyridine ring in the target compound introduces additional nitrogen-based resonance effects, which may modulate reactivity in substitution or coupling reactions.

Research Implications and Gaps

  • Synthesis: The nitration conditions described for chlorophenols (e.g., methyl alcohol solvent for purity ) may inform the synthesis of the target compound, though pyridine nitration requires further exploration.
  • Hydrogen Bonding: The target compound’s crystal packing could resemble patterns observed in diazenyl chlorophenols (e.g., graph set analysis ), but experimental validation is needed.
  • Acidity: The phenolic OH in the target compound is expected to be more acidic than A-2Cl due to the nitro group’s electron-withdrawing effect on the pyridine ring, but pKa measurements are required.

Biological Activity

2-Chloro-4-(6-nitropyridin-3-yl)phenol is a synthetic compound notable for its complex structure, which includes a chloro group, a nitropyridine moiety, and a phenolic hydroxyl group. This compound belongs to the class of phenolic compounds, known for their diverse biological activities, particularly in medicinal chemistry. The presence of the nitropyridine portion enhances its electronic properties, potentially influencing its interaction with biological targets.

Chemical Structure

The chemical structure of 2-Chloro-4-(6-nitropyridin-3-yl)phenol can be represented as follows:

C10H7ClN2O3\text{C}_{10}\text{H}_{7}\text{ClN}_{2}\text{O}_{3}

1. Antimicrobial Activity

Nitro-containing compounds, including 2-Chloro-4-(6-nitropyridin-3-yl)phenol, have demonstrated significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death. For instance, similar nitro compounds have been shown to exhibit activity against various pathogens by generating toxic species that damage cellular components .

2. Antineoplastic Properties

Research indicates that compounds with nitropyridine structures may exhibit antineoplastic effects. The ability to interact with tubulin and affect cell differentiation has been observed in related studies. These compounds can promote differentiation in acute myeloid leukemia (AML) cells, suggesting potential therapeutic applications in oncology .

3. Anti-inflammatory Effects

Nitro groups in organic compounds can also enhance anti-inflammatory activities. The mechanisms often involve modulation of signaling pathways related to inflammation, such as the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This suggests that 2-Chloro-4-(6-nitropyridin-3-yl)phenol may play a role in reducing inflammatory responses .

The biological activity of 2-Chloro-4-(6-nitropyridin-3-yl)phenol is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • DNA Interaction : The formation of reactive intermediates can lead to covalent binding with DNA, resulting in cytotoxic effects.
  • Signal Modulation : By affecting cellular signaling pathways, it can influence cell proliferation and differentiation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro compounds, including derivatives similar to 2-Chloro-4-(6-nitropyridin-3-yl)phenol. Results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating their potential as antimicrobial agents .

Study 2: Cancer Research

In an investigation focused on AML, compounds similar to 2-Chloro-4-(6-nitropyridin-3-yl)phenol were screened for their ability to promote differentiation in AML cells. The findings revealed that certain derivatives could increase CD11b expression significantly, indicating their potential as differentiation agents in cancer therapy .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
4-(6-Nitropyridin-3-yl)morpholineContains morpholine ringUnique due to morpholine's basicity and reactivity
4-(3-Bromo-5-nitropyridin-2-yl)morpholineBromine substituent instead of chlorineEnhanced reactivity due to bromine's leaving ability
2-Chloro-5-nitrophenolSimilar phenolic structureFocused on phenolic activity without pyridine influence

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